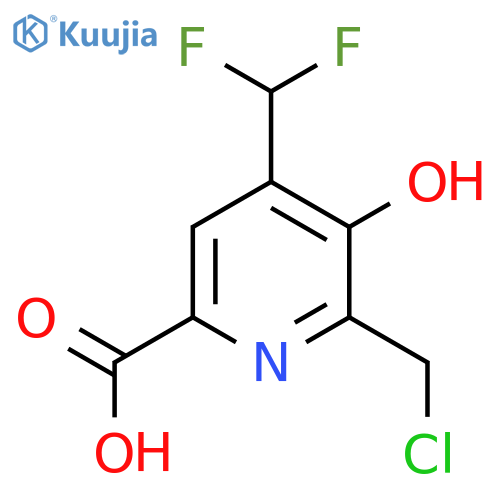

Cas no 1806979-04-3 (2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid)

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid

-

- インチ: 1S/C8H6ClF2NO3/c9-2-5-6(13)3(7(10)11)1-4(12-5)8(14)15/h1,7,13H,2H2,(H,14,15)

- InChIKey: RTTOTGIFSUPVDH-UHFFFAOYSA-N

- SMILES: ClCC1C(=C(C(F)F)C=C(C(=O)O)N=1)O

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 6

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 242

- トポロジー分子極性表面積: 70.4

- XLogP3: 1.4

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026239-500mg |

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |

1806979-04-3 | 95% | 500mg |

$1,685.00 | 2022-03-31 | |

| Alichem | A029026239-250mg |

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |

1806979-04-3 | 95% | 250mg |

$940.80 | 2022-03-31 | |

| Alichem | A029026239-1g |

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid |

1806979-04-3 | 95% | 1g |

$2,981.85 | 2022-03-31 |

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid 関連文献

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acidに関する追加情報

Professional Introduction to 2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic Acid (CAS No. 1806979-04-3)

2-(Chloromethyl)-4-(

The significance of this compound in modern drug discovery cannot be overstated. The chloromethyl group provides a reactive site for further functionalization, enabling the attachment of diverse pharmacophores. Meanwhile, the presence of the difluoromethyl group enhances the metabolic stability and lipophilicity of resulting molecules, which are critical factors in determining their pharmacokinetic profiles. These attributes have made 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid a valuable asset in the design of small-molecule drugs targeting various diseases.

In recent years, there has been a surge in research focused on developing inhibitors of kinases and other enzyme targets that play pivotal roles in cancer and inflammatory diseases. The pyridine core of this compound is particularly relevant in this context, as pyridine derivatives have been extensively explored for their ability to modulate enzyme activity. For instance, studies have demonstrated that pyridine-based compounds can interact with the ATP-binding pockets of kinases, thereby inhibiting their catalytic activity. The introduction of electron-withdrawing groups such as the carboxylic acid moiety further enhances the binding affinity and selectivity of these inhibitors.

The difluoromethyl group is another key feature that contributes to the pharmacological properties of 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid. This substituent has been shown to improve the bioavailability and resistance to metabolic degradation of drug candidates. In particular, its ability to enhance lipophilicity while maintaining solubility makes it an attractive choice for oral administration. Several recent publications highlight the use of difluoromethylation strategies in optimizing drug-like properties, underscoring the importance of this moiety in modern medicinal chemistry.

The synthesis of 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid involves multi-step organic transformations that require precise control over reaction conditions. The chloromethylation step, for example, must be carefully monitored to prevent over-reaction or side product formation. Similarly, the introduction of the difluoromethyl group typically requires specialized reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have recently enabled more efficient and scalable production processes for such complex molecules, making them more accessible for industrial applications.

The potential applications of this compound extend beyond oncology and inflammation research. Emerging evidence suggests its utility in developing treatments for neurological disorders, where kinase inhibition and modulation of neurotransmitter pathways are key therapeutic strategies. Additionally, its structural flexibility allows for modifications that could lead to novel antimicrobial agents, addressing the growing threat of antibiotic-resistant bacteria. Such broad applicability underscores the importance of continued research into derivatives and analogs of 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid.

In conclusion, 2-(chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid (CAS No. 1806979-04-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile reactivity. Its role as an intermediate in drug synthesis has opened up new avenues for developing treatments across multiple therapeutic areas. As research progresses, it is likely that this compound will continue to play a pivotal role in shaping the future of medicinal chemistry and drug development.

1806979-04-3 (2-(Chloromethyl)-4-(difluoromethyl)-3-hydroxypyridine-6-carboxylic acid) Related Products

- 1618099-61-8(2-methoxy-4-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol, E)

- 2166908-11-6(5-(difluoromethyl)-1-(propan-2-yl)-1H-1,2,3-triazol-4-ylmethanol)

- 1567957-03-2((1R)-2-amino-1-(5-fluoropyridin-2-yl)ethan-1-ol)

- 2188202-85-7(8-(thiophene-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane)

- 2034424-67-2(1-(3-chlorophenyl)-3-{2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylmethyl}urea)

- 2228569-26-2(2,2-difluoro-3-(1H-indol-2-yl)propanoic acid)

- 1261560-09-1(2,5-Bis(3-(trifluoromethoxy)phenyl)isonicotinonitrile)

- 2137451-80-8(1H-Indole-1,2-dicarboxylic acid, 6-ethyl-2,3-dihydro-, 1-(phenylmethyl) ester)

- 391652-10-1({[(2-Methoxyphenyl)methyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate)

- 2411298-68-3(2-(Chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine)